molecular formula C68H122N16O19 B12422769 Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2

Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2

Cat. No.: B12422769
M. Wt: 1467.8 g/mol
InChI Key: JXVKXIMEQMJEAG-PEWBXTNBSA-N
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Description

The compound Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2 is a synthetic peptide composed of a sequence of amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and scalability. Additionally, high-performance liquid chromatography (HPLC) is used to purify the synthesized peptides to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2 can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid substitution can be achieved through site-directed mutagenesis or chemical synthesis.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or disulfides, while reduction will yield free thiol groups.

Scientific Research Applications

Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular uptake mechanisms.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to penetrate cell membranes and target specific cellular pathways.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2 involves its interaction with specific molecular targets and pathways within cells. The peptide can penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with proteins, enzymes, and other biomolecules, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific sequence and structure of the peptide, as well as the cellular context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    Ac-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-Lys-Leu-Asp-Leu-NH2: shares similarities with other cell-penetrating peptides (CPPs) and anticancer peptides (ACPs).

    Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2: Another synthetic peptide used in research, particularly for studying enzyme activity and protein interactions.

Uniqueness

The uniqueness of this compound lies in its specific amino acid sequence, which imparts distinct properties such as enhanced cell penetration and specific interactions with molecular targets. This makes it a valuable tool in various research applications, particularly in the fields of cancer research and drug development.

Properties

Molecular Formula

C68H122N16O19

Molecular Weight

1467.8 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C68H122N16O19/c1-35(2)26-45(57(72)92)76-66(101)51(32-54(86)87)82-64(99)49(30-39(9)10)78-59(94)43(21-15-18-24-70)74-62(97)47(28-37(5)6)81-68(103)53(34-56(90)91)84-65(100)50(31-40(11)12)79-60(95)44(22-16-19-25-71)75-61(96)46(27-36(3)4)80-67(102)52(33-55(88)89)83-63(98)48(29-38(7)8)77-58(93)42(73-41(13)85)20-14-17-23-69/h35-40,42-53H,14-34,69-71H2,1-13H3,(H2,72,92)(H,73,85)(H,74,97)(H,75,96)(H,76,101)(H,77,93)(H,78,94)(H,79,95)(H,80,102)(H,81,103)(H,82,99)(H,83,98)(H,84,100)(H,86,87)(H,88,89)(H,90,91)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1

InChI Key

JXVKXIMEQMJEAG-PEWBXTNBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C

Origin of Product

United States

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